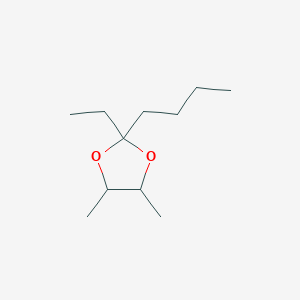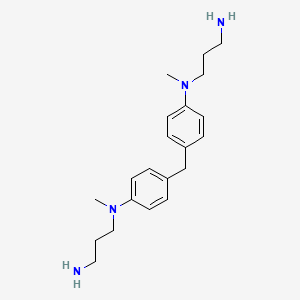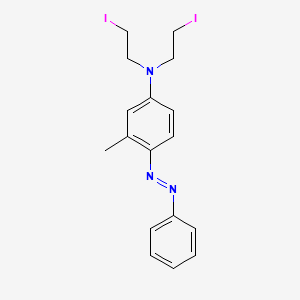
2H-1,2-Benzoxasilin, 2,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2-Benzoxasilin, 2,2-diphenyl- is a heterocyclic compound that contains both silicon and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoxasilin, 2,2-diphenyl- typically involves the reaction of diphenylsilane with ortho-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the benzoxasilin ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2H-1,2-Benzoxasilin, 2,2-diphenyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2-Benzoxasilin, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The benzoxasilin ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted benzoxasilin derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2H-1,2-Benzoxasilin, 2,2-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-diphenyl- involves its interaction with specific molecular targets. The silicon-oxygen bond in the benzoxasilin ring can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features but without silicon.
Benzothiazole: Contains sulfur instead of silicon and oxygen, with different chemical properties.
Benzimidazole: Contains nitrogen instead of silicon, with applications in medicinal chemistry.
Uniqueness
2H-1,2-Benzoxasilin, 2,2-diphenyl- is unique due to the presence of silicon in its structure, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications that require these specific characteristics.
Propiedades
Número CAS |
63503-13-9 |
|---|---|
Fórmula molecular |
C20H16OSi |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2,2-diphenyl-1,2-benzoxasiline |
InChI |
InChI=1S/C20H16OSi/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21-22/h1-16H |
Clave InChI |
PMCHYQBCKYTKGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]2(C=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)

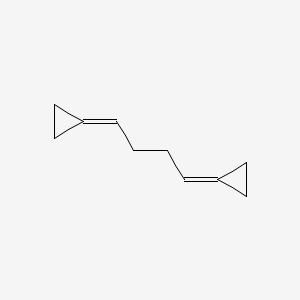

![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
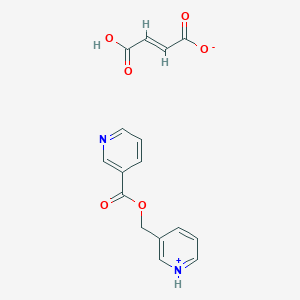
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


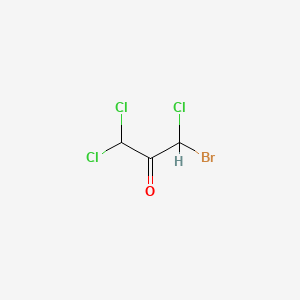
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)
